molecular formula C14H23N3O B11791156 2-(6-(4-Isopropylpiperazin-1-yl)pyridin-3-yl)ethanol

2-(6-(4-Isopropylpiperazin-1-yl)pyridin-3-yl)ethanol

Katalognummer: B11791156
Molekulargewicht: 249.35 g/mol
InChI-Schlüssel: VSLHIWYSBGDKOE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(6-(4-Isopropylpiperazin-1-yl)pyridin-3-yl)ethanol is a chemical compound that features a piperazine ring substituted with an isopropyl group, connected to a pyridine ring, which is further linked to an ethanol group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-(4-Isopropylpiperazin-1-yl)pyridin-3-yl)ethanol typically involves the reaction of 4-isopropylpiperazine with 3-bromopyridine, followed by reduction and subsequent functional group modifications. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is common to maintain the desired reaction conditions .

Analyse Chemischer Reaktionen

Types of Reactions

2-(6-(4-Isopropylpiperazin-1-yl)pyridin-3-yl)ethanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Wissenschaftliche Forschungsanwendungen

2-(6-(4-Isopropylpiperazin-1-yl)pyridin-3-yl)ethanol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with specific properties.

Wirkmechanismus

The mechanism of action of 2-(6-(4-Isopropylpiperazin-1-yl)pyridin-3-yl)ethanol involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring can mimic the structure of neurotransmitters, allowing the compound to bind to receptor sites and modulate their activity. This interaction can influence various signaling pathways, leading to the observed biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-(6-(4-Isopropylpiperazin-1-yl)pyridin-3-yl)ethanol is unique due to its specific substitution pattern and the presence of an ethanol group, which can influence its solubility and reactivity. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields .

Eigenschaften

Molekularformel

C14H23N3O

Molekulargewicht

249.35 g/mol

IUPAC-Name

2-[6-(4-propan-2-ylpiperazin-1-yl)pyridin-3-yl]ethanol

InChI

InChI=1S/C14H23N3O/c1-12(2)16-6-8-17(9-7-16)14-4-3-13(5-10-18)11-15-14/h3-4,11-12,18H,5-10H2,1-2H3

InChI-Schlüssel

VSLHIWYSBGDKOE-UHFFFAOYSA-N

Kanonische SMILES

CC(C)N1CCN(CC1)C2=NC=C(C=C2)CCO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.